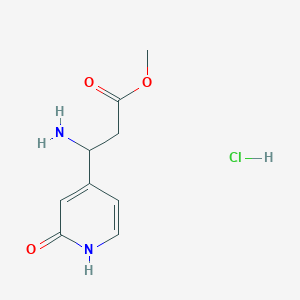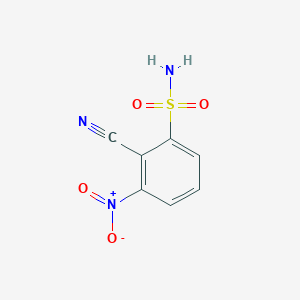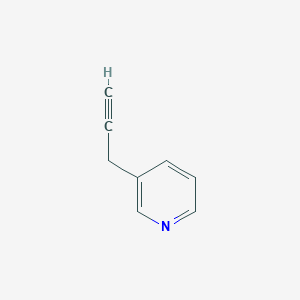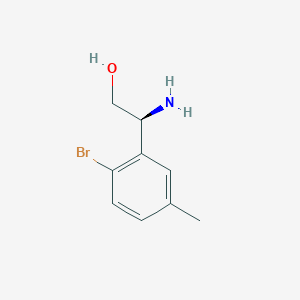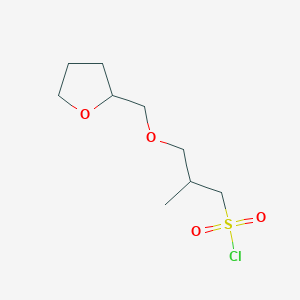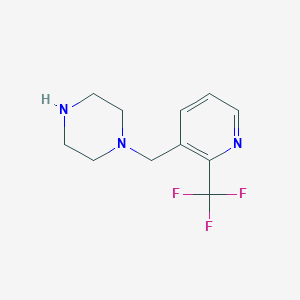
1-((4-Chloropyridin-3-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Trifluoromethyl)pyridin-3-yl]methyl}piperazine is a chemical compound with the molecular formula C10H12F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(trifluoromethyl)pyridin-3-yl]methyl}piperazine typically involves the reaction of 3-(trifluoromethyl)pyridine with piperazine under specific conditions. One common method includes the use of 1,2-cyclohexanedione and 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then reacted further to construct the piperazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(Trifluoromethyl)pyridin-3-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{[2-(Trifluoromethyl)pyridin-3-yl]methyl}piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and functional materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-{[2-(trifluoromethyl)pyridin-3-yl]methyl}piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- 1-{[2-(trifluoromethyl)pyridin-4-yl]methyl}piperazine
- 1-{[2-(trifluoromethyl)pyridin-2-yl]methyl}piperazine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine
Uniqueness: 1-{[2-(Trifluoromethyl)pyridin-3-yl]methyl}piperazine is unique due to the position of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
Molecular Formula |
C11H14F3N3 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-9(2-1-3-16-10)8-17-6-4-15-5-7-17/h1-3,15H,4-8H2 |
InChI Key |
UCMWBJUZTNXKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




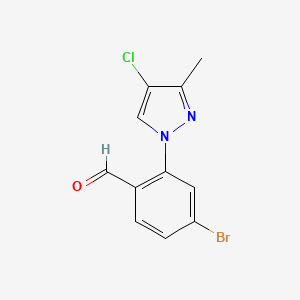
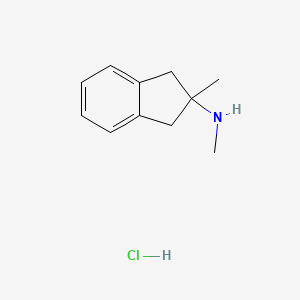

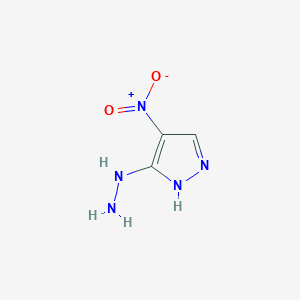
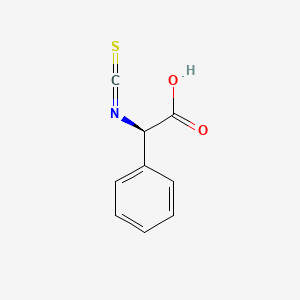
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
